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molecular formula C10H9NO2S2 B8528916 Methyl 5-(2-methylthiazol-4-yl)thiophene-2-carboxylate

Methyl 5-(2-methylthiazol-4-yl)thiophene-2-carboxylate

Cat. No. B8528916
M. Wt: 239.3 g/mol
InChI Key: LKUXKRSTNNZJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919359B2

Procedure details

Aqueous LiOH (1N, 1.5 mL) is added to a solution of methyl 5-(2-methylthiazol-4-yl)-thiophene-2-carboxylate (81 mg, 0.34 mmol) in dioxane (1 mL). The reaction is stirred at rt for 2 hr. Aqueous HCl (1N, 4 mL) is added and the resultant precipitate is collected by filtration, washed with water, and dried to give 5-(2-methylthiazol-4-yl)-thiophene-2-carboxylic acid (53 mg, 69%). 1H NMR (300 MHz, DMSO-d6) δ 8.03, 7.69, 7.59, 2.70.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[S:13][C:12]([C:14]([O:16]C)=[O:15])=[CH:11][CH:10]=2)[N:8]=1.Cl>O1CCOCC1>[CH3:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[S:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=2)[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
81 mg
Type
reactant
Smiles
CC=1SC=C(N1)C1=CC=C(S1)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at rt for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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